3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
Description
3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a 3-methyl-1,2,4-oxadiazole-substituted azetidine ring linked via a ketomethyl group to the quinazolinone core. The quinazolinone scaffold is known for its pharmacological versatility, with modifications at the 2- and 3-positions significantly influencing bioactivity .
Properties
IUPAC Name |
3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10-18-15(24-19-10)11-6-20(7-11)14(22)8-21-9-17-13-5-3-2-4-12(13)16(21)23/h2-5,9,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGAUEBNQBBBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a novel hybrid molecule that integrates a quinazolinone core with an oxadiazole and azetidine moiety. This structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 313.32 g/mol. The presence of the 1,2,4-oxadiazole ring is significant as compounds containing this motif have been associated with various biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that derivatives of quinazolinones exhibit a wide range of biological activities. The specific compound under study has shown promise in several areas:
-
Antimicrobial Activity :
- Quinazoline derivatives are known for their antibacterial properties. A study on related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that our compound may also possess similar effects due to structural similarities .
- The incorporation of the oxadiazole unit may enhance this activity by affecting membrane integrity or inhibiting essential enzymes in bacteria.
-
Anticancer Potential :
- Compounds with a quinazoline backbone have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain quinazoline derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division .
- The oxadiazole moiety may contribute to this activity through mechanisms such as enzyme inhibition or modulation of signaling pathways involved in tumor growth.
- Enzyme Inhibition :
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of compounds similar to the target molecule:
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Study : A series of quinazoline derivatives were tested against Bacillus subtilis and Escherichia coli. Results indicated that modifications at the 3-position significantly enhanced antibacterial activity, supporting the hypothesis that our compound could exhibit similar effects due to its structural features .
- Anticancer Evaluation : A study involving quinazoline derivatives demonstrated their potential as inhibitors of tubulin polymerization. This suggests that the target compound could be explored further for its anticancer properties through similar mechanisms .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of compounds containing oxadiazole rings often indicates favorable absorption and bioavailability. The potential toxicity must be assessed through in vitro and in vivo studies to ensure safety profiles are established before clinical applications can be considered .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives, including those similar to the compound . Research indicates that derivatives of quinazolinones exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the oxadiazole moiety enhances this activity, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
Compounds with quinazolinone structures have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific cellular pathways that lead to cancer cell proliferation. For instance, quinazolinone derivatives have shown effectiveness in targeting cancer cells through apoptosis induction . The unique oxadiazole linkage may further enhance this effect by interacting with DNA or proteins involved in cell cycle regulation.
Anti-inflammatory Effects
Research has indicated that related compounds can exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines . This application is crucial in developing treatments for chronic inflammatory diseases.
Organic Electronics
The unique electronic properties of oxadiazole-containing compounds make them suitable for applications in organic electronics. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to transport charge effectively .
Coatings and Polymers
Compounds like 3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can be integrated into polymer matrices to enhance mechanical properties and thermal stability. Their incorporation into coatings may also provide additional functionalities such as antimicrobial resistance or UV protection .
Case Studies and Research Findings
Comparison with Similar Compounds
Triazole-Substituted Quinazolinones
Compounds such as 5-methyl-1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-1H-1,2,3-triazole-4-carboxylic acid (11) and 3-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-2-methylquinazolin-4(3H)-one (12) () feature triazole rings instead of oxadiazole-azetidine systems. These triazole derivatives exhibit moderate antimicrobial activity but lack the metabolic stability observed in oxadiazole-containing compounds due to the triazole’s susceptibility to enzymatic degradation .
Thiadiazole and Thiazole Derivatives
3-amantadinyl-2-[(4-amino-3-aryl-5-ylthio)-1,2,4-triazolo]methyl)-quinazolin-4(3H)-one (224) () and sulfur-containing dihydrooxadiazolylmethylsulfanylquinazolin-4(3H)-ones () demonstrate potent anti-inflammatory and analgesic activities. The thiol and sulfanyl groups enhance solubility but may reduce blood-brain barrier penetration compared to the target compound’s oxadiazole-azetidine system .
Aryl-Substituted Bisquinazolinones
Bisquinazolinones with diaryl groups () show redshifted absorption/emission properties (λabs = 350–420 nm, λem = 450–520 nm), attributed to extended π-conjugation. In contrast, the target compound’s smaller oxadiazole-azetidine substituent likely limits such electronic effects, favoring pharmacokinetic properties over optical applications .
Functional Group Impact on Bioactivity
1,2,4-Oxadiazole vs. Benzoxadiazole
The 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one () incorporates a benzoxadiazole group, which enhances fluorescence but lacks the azetidine ring’s rigidity. This difference may reduce binding affinity in enzyme inhibition compared to the target compound’s structured azetidine-oxadiazole motif .
Fluorinated and Trifluoromethyl Derivatives
The 2-((4-amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one () exhibits PI3K inhibition (IC50 = 0.8–12 nM) due to fluorinated aromatic groups. The target compound’s non-fluorinated oxadiazole-azetidine system may prioritize different kinase targets, though direct activity comparisons require further study .
Melting Points and Stability
The 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde () has a higher melting point (105–109°C) than its ortho-isomer (66–68°C), indicating that substituent position affects crystallinity. The target compound’s azetidine linkage may lower its melting point, enhancing solubility .
Comparative Data Table
Preparation Methods
Synthesis of Quinazolin-4(3H)-one Intermediate
The quinazolinone core is synthesized via cyclocondensation of anthranilic acid derivatives. A representative protocol involves:
Step 1 : Reacting anthranilic acid (0.01 mol) with benzoyl chloride (0.01 mol) in pyridine to form 2-phenylbenzoxazin-4-one.
Step 2 : Treating the benzoxazinone with hydrazine hydrate (0.02 mol) in ethanol under reflux to yield 2-phenyl-3-aminoquinazolin-4-one.
Table 1 : Characterization of 2-Phenyl-3-Aminoquinazolin-4-one
| Property | Data | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁N₃O | |
| Melting Point | 191–192°C | |
| IR (cm⁻¹) | 1670 (C=O), 3350 (NH) |
Construction of the Azetidine-Oxadiazole Moiety
The azetidine ring is functionalized with the 3-methyl-1,2,4-oxadiazole group through a two-step process:
Step 1 : Condensation of 3-aminoazetidine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid.
Step 2 : Cyclization using chloroacetyl chloride (0.01 mol) in dioxane with triethylamine (0.01 mol) at 0–5°C.
Table 2 : Reaction Conditions for Azetidine-Oxadiazole Formation
| Reagent | Role | Yield | Source |
|---|---|---|---|
| Chloroacetyl chloride | Cyclizing agent | 50–65% | |
| Triethylamine | Base catalyst | – |
Coupling of Quinazolinone and Azetidine-Oxadiazole
The final step involves linking the quinazolinone core to the azetidine-oxadiazole unit via an oxoethyl bridge:
Step 1 : Reacting 2-phenyl-3-aminoquinazolin-4-one (0.01 mol) with chloroacetylated azetidine-oxadiazole (0.01 mol) in dimethylformamide (DMF) at 80°C for 6 hours.
Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane).
Table 3 : Characterization of Final Product
| Technique | Key Findings | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.5 (d, 1H, azetidine CH), 7.2–7.8 (m, aromatic H) | |
| IR | 1660 cm⁻¹ (C=O), 1525 cm⁻¹ (C=N) | |
| HRMS | m/z 325.32 [M+H]⁺ |
Mechanistic Insights and Optimization
Cyclocondensation Dynamics
The quinazolinone formation proceeds via nucleophilic attack of hydrazine on the carbonyl group of benzoxazinone, followed by ring expansion. Excess hydrazine ensures complete conversion, with yields exceeding 70% under reflux conditions.
Azetidine Ring Closure
The Staudinger-type reaction between Schiff bases and chloroacetyl chloride facilitates azetidine formation. Triethylamine neutralizes HCl, driving the reaction forward. Lower temperatures (0–5°C) minimize side reactions, improving yields to 65%.
Q & A
Q. How can the multi-step synthesis of this compound be optimized for higher yield and purity?
Methodological Answer: The synthesis involves sequential reactions to assemble the quinazolinone core, oxadiazole ring, and azetidine moiety. Key steps include:
- Microwave-assisted synthesis to accelerate cyclization reactions, reducing reaction times and improving efficiency .
- Solvent selection (e.g., ethanol or methanol) for recrystallization to enhance purity .
- Catalyst optimization , such as using palladium catalysts for coupling reactions, to minimize byproducts .
- Monitoring intermediates via thin-layer chromatography (TLC) or HPLC to ensure stepwise progression .
Q. What spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer: A combination of techniques is required:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify connectivity of the quinazolinone, oxadiazole, and azetidine groups. Pay attention to methyl groups (3-methyl on oxadiazole) and azetidine protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and oxadiazole (C=N) stretches .
Q. Which initial biological assays are suitable for evaluating its therapeutic potential?
Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme inhibition assays : Test against kinases or proteases, given quinazolinone’s affinity for ATP-binding pockets .
- Antimicrobial screening : Use broth microdilution for MIC determination, referencing oxadiazole’s known antimicrobial activity .
- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for quinazolinone derivatives be resolved?
Methodological Answer: Discrepancies often arise from assay conditions or structural variations. Address this via:
- Standardized protocols : Use the same cell lines, incubation times, and positive controls across studies .
- Comparative SAR analysis : Modify substituents (e.g., methyl vs. chlorophenyl on oxadiazole) and test activity to isolate contributing groups .
- Statistical validation : Apply multivariate analysis to account for variables like solubility or metabolic stability .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting the azetidine-oxadiazole moiety?
Methodological Answer: Focus on modular synthesis to systematically vary substituents:
- Azetidine modifications : Introduce substituents (e.g., cyclopropyl or fluorophenyl) to probe steric and electronic effects .
- Oxadiazole ring substitutions : Replace 3-methyl with electron-withdrawing groups (e.g., nitro) to assess impact on target binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases .
Q. How can in silico methods predict the compound’s metabolic stability and toxicity?
Methodological Answer: Integrate computational tools for early-stage risk assessment:
- ADMET prediction : Use software like SwissADME to estimate permeability, CYP450 interactions, and hERG channel liability .
- Metabolite identification : Simulate Phase I/II metabolism via GLORY or similar platforms to flag reactive intermediates .
- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict organ-specific toxicity .
Experimental Design & Data Analysis
Q. What experimental frameworks are robust for studying environmental fate or biodegradation of this compound?
Methodological Answer: Adapt environmental chemistry protocols:
- Microcosm studies : Incubate the compound in soil/water systems under controlled conditions (pH, temperature) to track degradation products via LC-MS .
- Ecotoxicity assays : Use Daphnia magna or algae models to assess acute/chronic effects, linking results to structural features like hydrophobicity .
- Column chromatography : Measure adsorption coefficients (Kd) to predict mobility in environmental matrices .
Q. How should researchers address low reproducibility in synthetic yields across labs?
Methodological Answer: Implement rigorous quality control:
- Reagent purity : Source reagents from suppliers with batch-specific certificates of analysis .
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress in real time .
- Inter-lab validation : Collaborate with external labs to replicate synthesis under identical conditions .
Theoretical & Mechanistic Questions
Q. How can molecular dynamics simulations elucidate the compound’s binding mode to a target protein?
Methodological Answer:
- Protein preparation : Obtain crystal structures from PDB or generate homology models for targets lacking data .
- Simulation parameters : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS to assess stability of ligand-protein interactions .
- Free energy calculations : Apply MM-GBSA to quantify binding affinity and identify critical residues .
Q. What frameworks guide hypothesis-driven research on this compound’s mechanism of action?
Methodological Answer: Align with established pharmacological theories:
- Lock-and-key vs. induced fit : Design mutagenesis studies to test if the compound induces conformational changes in the target .
- Network pharmacology : Map interactions using STRING or KEGG to identify off-target effects or synergistic pathways .
- Dose-response modeling : Fit data to Hill equations to determine efficacy (EC50) and cooperativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
